5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a complex organic compound that stands at the intersection of synthetic chemistry and pharmacological research. Its elaborate structure suggests a multifaceted utility in various fields, from drug development to industrial chemistry, thanks to the presence of both thieno[3,2-c]pyridin and benzo[d]oxazol cores within its framework.
Preparation Methods
The synthesis of 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one involves several key steps:
Synthetic Routes: The synthesis typically begins with the chlorination of a dihydrothienopyridine precursor, which is then subjected to sulfonylation reactions to introduce the sulfonyl functional group. This intermediate is further reacted with a benzo[d]oxazol derivative to obtain the final product.
Reaction Conditions: The reactions require precise temperature control and specific solvents like dichloromethane or toluene to ensure high yield and purity.
Industrial Production: On an industrial scale, the synthesis might involve continuous flow chemistry techniques to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
This compound engages in various chemical reactions:
Types of Reactions: It undergoes oxidation, reduction, and nucleophilic substitution reactions. The presence of multiple functional groups provides versatility.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydride for substitution reactions.
Major Products: Oxidation might yield sulfone derivatives, reduction could produce corresponding amines, and substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one finds applications in:
Chemistry: Used as a building block in organic synthesis due to its reactive functional groups.
Biology: Potentially used in studies involving enzyme inhibition and receptor binding, given its structural resemblance to bioactive molecules.
Medicine: Explored in drug development for its potential pharmacological properties.
Industry: Utilized in the synthesis of advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of this compound hinges on its ability to interact with specific molecular targets:
Molecular Targets: It may inhibit enzymes or bind to receptors, altering their function.
Pathways Involved: The pathways include inhibition of key metabolic enzymes, leading to altered cellular functions or signaling pathways.
Comparison with Similar Compounds
Comparing 5-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one with similar compounds:
Similar Compounds: These include other thienopyridine derivatives and benzooxazole-based molecules.
Uniqueness: This compound's unique combination of chloro-thieno[3,2-c]pyridine and sulfonyl-benzo[d]oxazole functionalities differentiates it from others, offering a distinct profile of chemical reactivity and potential biological activity.
Hope that provides a comprehensive overview
Properties
IUPAC Name |
5-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c1-17-11-7-10(2-3-12(11)22-15(17)19)24(20,21)18-5-4-13-9(8-18)6-14(16)23-13/h2-3,6-7H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMNFIVDHGRJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C=C(S4)Cl)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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